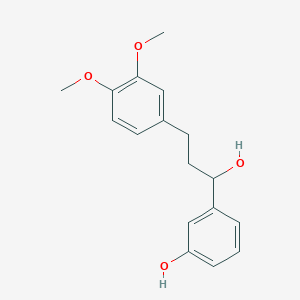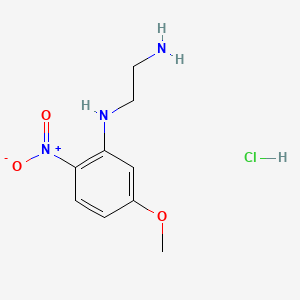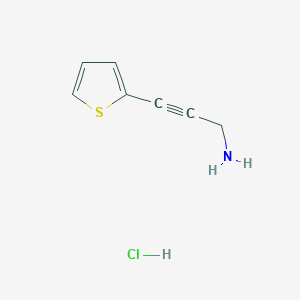
2-Aminoethyl acrylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Aminoethyl acrylate hydrochloride typically involves the reaction of methacrylic acid with ethanolamine in the presence of hydrochloric acid. The reaction conditions usually include heating the mixture to around 110°C with stirring .
Industrial Production Methods
In industrial settings, the production of this compound can involve the use of ketimine compounds of 2-aminoethyl methacrylate, which are reacted with water and hydrogen chloride to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Aminoethyl acrylate hydrochloride undergoes various chemical reactions, including:
Polymerization: Due to the presence of the methacrylate group, it can undergo free radical polymerization.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Polymerization: Initiators like azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents such as alkyl halides can be used under basic conditions.
Major Products Formed
Polymerization: Poly(2-aminoethyl methacrylate) is a common product.
Substitution: Various substituted aminoethyl methacrylates can be formed.
Scientific Research Applications
2-Aminoethyl acrylate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the preparation of biocompatible materials and hydrogels.
Medicine: Employed in the development of drug delivery systems and tissue engineering scaffolds.
Industry: Applied in the production of coatings, adhesives, and medical devices.
Mechanism of Action
The mechanism of action of 2-Aminoethyl acrylate hydrochloride involves its ability to undergo polymerization and form biocompatible materials. The methacrylate group allows it to participate in free radical polymerization, while the amino group can interact with various biological molecules, making it useful in biomedical applications .
Comparison with Similar Compounds
Similar Compounds
2-Aminoethyl methacrylate: Similar in structure but without the hydrochloride group.
Methacrylic acid: The parent compound from which 2-Aminoethyl acrylate hydrochloride is derived.
Uniqueness
This compound is unique due to its dual functionality, combining the reactivity of the methacrylate group with the biological compatibility of the amino group. This makes it particularly valuable in the synthesis of biocompatible polymers and materials .
Properties
IUPAC Name |
2-aminoethyl prop-2-enoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-2-5(7)8-4-3-6;/h2H,1,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXLZNKULUVFFFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-(4-((benzyloxy)carbonyl)piperazin-1-yl)-2-chloro-5,8-dihydropyrido[3,4-d]pyrimidine-7(6H)-carboxylate](/img/structure/B8268656.png)












